molecular formula C13H17FN2O3 B2820374 2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)-3-methylbutanoic acid CAS No. 1396964-39-8

2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)-3-methylbutanoic acid

Cat. No.: B2820374
CAS No.: 1396964-39-8
M. Wt: 268.288
InChI Key: OWUMZXHQKNVKHE-UHFFFAOYSA-N
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Description

2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C13H17FN2O3 and its molecular weight is 268.288. The purity is usually 95%.
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Biological Activity

2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)-3-methylbutanoic acid, also known as U-51754, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20FN3O2C_{15}H_{20}FN_3O_2 with a molecular weight of approximately 281.34 g/mol. The compound features a fluorinated phenyl group, which is significant for its biological activity.

The biological activity of U-51754 has been linked to its interaction with various neurotransmitter systems. Studies suggest that it may act as a modulator of the dopamine transporter (DAT), which is crucial for dopamine reuptake in the brain.

  • Dopamine Transporter Inhibition : Research indicates that compounds with similar structures exhibit inhibitory effects on DAT, which could be beneficial in treating conditions like psychostimulant abuse and other dopamine-related disorders .
  • Amino Acid Transport : U-51754 has been shown to be transported via the L-type amino acid transport system. This mechanism was demonstrated in vitro using rat gliosarcoma cells, where the compound's uptake was significantly higher compared to normal cells, indicating potential for tumor imaging applications .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of U-51754:

  • Absorption : Following administration, the compound exhibits rapid absorption with peak plasma concentrations reached within 60 minutes.
  • Distribution : The compound shows a favorable distribution profile, particularly in brain tissues, which is critical for its potential use in neuropharmacology.
  • Metabolism : Enzymatic metabolism studies indicate that U-51754 undergoes phase I metabolism primarily via cytochrome P450 enzymes.
  • Excretion : Renal clearance studies suggest that the compound is primarily excreted unchanged in urine.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of U-51754:

  • Tumor Imaging : A study involving [(18)F]FAMB (a radiolabeled derivative) demonstrated significant uptake in gliosarcoma tumors compared to normal brain tissue, suggesting that U-51754 could be developed as a tumor imaging agent .
  • Neuropharmacological Effects : In preclinical models, U-51754 has shown promise in reducing the reinforcing effects of drugs like cocaine and methamphetamine without inducing psychostimulant behaviors itself .
  • Cytotoxicity Assessments : In vitro cytotoxicity assays have indicated low toxicity levels against human fibroblast cells, suggesting a favorable safety profile for potential therapeutic applications .

Comparative Analysis

PropertyU-51754Similar Compounds
Molecular Weight281.34 g/molVaries (e.g., ~300 g/mol)
DAT AffinityModerate (K_i = 230 nM)Higher affinities observed
Tumor Uptake Ratio14:1 (tumor to brain)Varies significantly
CytotoxicityLowVaries; some compounds highly toxic

Properties

IUPAC Name

2-[(4-fluorophenyl)methylcarbamoylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c1-8(2)11(12(17)18)16-13(19)15-7-9-3-5-10(14)6-4-9/h3-6,8,11H,7H2,1-2H3,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUMZXHQKNVKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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